Isoxsuprine-d6 hydrochloride
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Overview
Description
Isoxsuprine-d6 (hydrochloride) is a deuterated form of isoxsuprine hydrochloride, which is a beta-adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of isoxsuprine in various analytical applications . Isoxsuprine itself is known for its vasodilatory properties, making it useful in the treatment of conditions such as cerebrovascular insufficiency and peripheral vascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxsuprine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the isoxsuprine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods: Industrial production of isoxsuprine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the deuterium content and overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Isoxsuprine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxsuprine-d6 (hydrochloride) may result in the formation of corresponding ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Isoxsuprine-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of isoxsuprine.
Biology: Studied for its effects on various biological systems, particularly its vasodilatory properties.
Medicine: Investigated for its potential therapeutic applications in conditions such as cerebrovascular insufficiency and peripheral vascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
Isoxsuprine-d6 (hydrochloride) exerts its effects primarily through its action on beta-adrenergic receptors. It acts as an agonist, stimulating these receptors and leading to the relaxation of vascular and uterine smooth muscle. This results in increased blood flow to skeletal muscles and other tissues. The compound also has some antagonistic effects on alpha-adrenergic receptors, further contributing to its vasodilatory properties .
Comparison with Similar Compounds
Isoxsuprine Hydrochloride: The non-deuterated form of isoxsuprine-d6 (hydrochloride), used for similar therapeutic purposes.
Ritodrine: Another beta-adrenergic agonist used for its uterine relaxant properties.
Terbutaline: A beta-adrenergic agonist used primarily for its bronchodilatory effects.
Uniqueness: Isoxsuprine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide a distinct mass difference that allows for precise quantification using techniques such as mass spectrometry .
Properties
Molecular Formula |
C18H24ClNO3 |
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Molecular Weight |
343.9 g/mol |
IUPAC Name |
4-[2-[(1,1,1,2,3,3-hexadeuterio-3-phenoxypropan-2-yl)amino]-1-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;/h3-11,13-14,18-21H,12H2,1-2H3;1H/i1D3,12D2,13D; |
InChI Key |
QVPSGVSNYPRFAS-IZPCRJACSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl |
Origin of Product |
United States |
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